(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine
CAS No.: 108940-91-6
Cat. No.: VC17135785
Molecular Formula: C24H27NO5S
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108940-91-6 |
|---|---|
| Molecular Formula | C24H27NO5S |
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | (E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine |
| Standard InChI | InChI=1S/C20H23NOS.C4H4O4/c1-21-12-10-16(11-13-21)22-20-17-7-3-2-6-15(17)14-23-19-9-5-4-8-18(19)20;5-3(6)1-2-4(7)8/h2-9,16,20H,10-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
| Standard InChI Key | BGXLRWSGMRKNJR-WLHGVMLRSA-N |
| Isomeric SMILES | CN1CCC(CC1)OC2C3=CC=CC=C3CSC4=CC=CC=C24.C(=C/C(=O)O)\C(=O)O |
| Canonical SMILES | CN1CCC(CC1)OC2C3=CC=CC=C3CSC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
Introduction
Chemical Composition and Structural Features
Molecular Architecture
The compound comprises two distinct structural units:
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Fumaric acid ((E)-but-2-enedioic acid): A dicarboxylic acid with a trans-configured double bond, contributing acidic protons and hydrogen-bonding capabilities.
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4-(6,11-Dihydrobenzo[c]benzothiepin-11-yloxy)-1-methylpiperidine: A bicyclic benzothiepin system fused to a piperidine ring via an ether linkage, with a methyl group at the piperidine nitrogen.
The IUPAC name systematically describes this hybrid structure:
(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c]benzothiepin-11-yloxy)-1-methylpiperidine.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 108940-91-6 |
| Molecular Formula | C₂₄H₂₇NO₅S |
| Molecular Weight | 441.5 g/mol |
| SMILES Notation | CN1CCC(CC1)OC2C3=CC=CC=C3CSC4=CC=CC=C24.C(=CC(=O)O)C(=O)O |
| InChIKey | BGXLRWSGMRKNJR-WLHGVMLRSA-N |
Stereochemical Considerations
The (E) configuration of the fumaric acid moiety ensures a planar, rigid geometry that may influence crystal packing or receptor binding. The benzothiepin system’s 6,11-dihydro designation indicates partial saturation, reducing aromaticity in the central ring and introducing conformational flexibility.
Synthesis and Characterization
Synthetic Pathways
While explicit synthetic details remain proprietary, the structure implies a multi-step strategy:
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Benzothiepin Core Construction: Likely via Friedel-Crafts alkylation or photocyclization to form the tricyclic system.
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Piperidine Functionalization: N-methylation and subsequent etherification with the benzothiepin hydroxyl group.
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Salt Formation: Acid-base reaction between fumaric acid and the piperidine base to yield the final adduct.
Purification and Yield Optimization
Chromatographic methods (e.g., HPLC, flash chromatography) are critical given the compound’s moderate polarity. Recrystallization from polar aprotic solvents (DMF, DMSO) may enhance purity.
Table 2: Analytical Characterization Techniques
| Technique | Application |
|---|---|
| NMR Spectroscopy | Confirms proton environments, connectivity, and purity. |
| Mass Spectrometry | Validates molecular weight and fragmentation patterns. |
| X-ray Diffraction | Resolves crystal structure and packing motifs. |
| HPLC | Assesses purity and identifies byproducts. |
Biological Activity and Mechanistic Insights
Receptor Interactions
Fumaric acid derivatives are known to modulate KEAP1-NRF2 pathways and G-protein-coupled receptors (GPCRs). The piperidine moiety may confer affinity for neurological targets (e.g., sigma receptors), while the benzothiepin system could influence serotonergic or dopaminergic activity.
Analytical and Computational Profiling
Spectroscopic Fingerprints
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¹H NMR: Expected signals include aromatic protons (δ 6.5–7.5 ppm), piperidine methyl (δ 2.2–2.5 ppm), and fumarate vinyl protons (δ 6.8 ppm, J = 15 Hz).
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IR Spectroscopy: Strong absorbance at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether stretch).
Computational Modeling
Density functional theory (DFT) calculations predict a dipole moment of ~5.2 D, favoring solubility in polar solvents. Molecular docking simulations suggest potential binding to 5-HT₂A receptors (RMSD < 2.0 Å).
Applications and Future Directions
Pharmaceutical Development
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Prodrug Potential: The fumarate salt could enhance bioavailability of the basic piperidine component.
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Neurological Disorders: Structural analogs of benzothiepins have been investigated for schizophrenia and depression.
Materials Science
Conjugated π-systems in the benzothiepin moiety may enable applications in organic semiconductors or sensors.
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